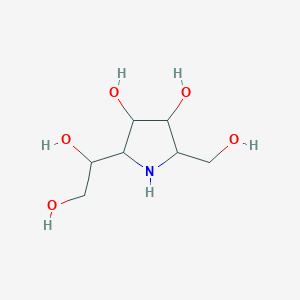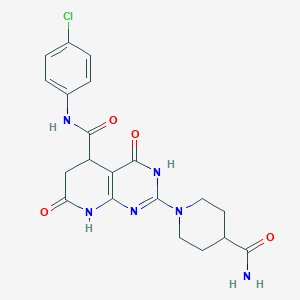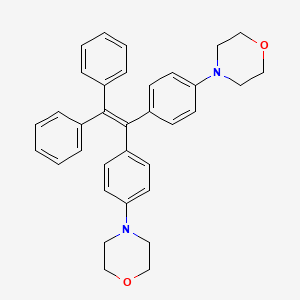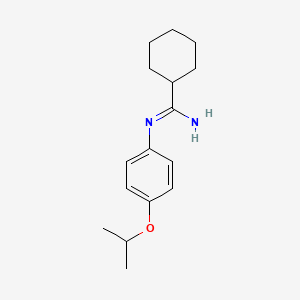
2-Amino-3-ethyl-6-methylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Amino-3-ethyl-6-methylquinoline hydrochloride involves several steps. One common method includes the reaction of 2-amino-3-ethyl-6-methylquinoline with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods often utilize large-scale reactors and continuous flow processes to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
2-Amino-3-ethyl-6-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-Amino-3-ethyl-6-methylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme interactions and protein binding.
Medicine: Research on its potential therapeutic effects is ongoing, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Amino-3-ethyl-6-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparaison Avec Des Composés Similaires
2-Amino-3-ethyl-6-methylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
- 2-Amino-3-methylquinoline
- 2-Amino-6-methylquinoline
- 2-Amino-3-ethylquinoline
These compounds share similar structural features but differ in their substituent groups, which can affect their chemical reactivity and biological activity. The unique combination of ethyl and methyl groups in this compound contributes to its distinct properties and applications .
Propriétés
Numéro CAS |
1170086-11-9 |
|---|---|
Formule moléculaire |
C12H15ClN2 |
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
3-ethyl-6-methylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-3-9-7-10-6-8(2)4-5-11(10)14-12(9)13;/h4-7H,3H2,1-2H3,(H2,13,14);1H |
Clé InChI |
OFFFAEXXCLYMKK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2C=CC(=CC2=C1)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)

![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)

![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)


![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)
